Compstatin control peptide

Vue d'ensemble

Description

Le peptide de contrôle de la compstatine est un tridécapeptide cyclique connu pour ses effets inhibiteurs puissants sur le système du complément, ciblant spécifiquement le composant central C3. Il a été initialement découvert grâce à des banques de phages et a montré un potentiel significatif dans les applications cliniques en raison de sa capacité à moduler le système du complément humain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le peptide de contrôle de la compstatine est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La nature cyclique de la compstatine est obtenue par la formation d'un pont disulfure entre les résidus cystéine. Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle : La production industrielle du peptide de contrôle de la compstatine suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir un rendement et une pureté élevés. Le produit final subit des processus de purification rigoureux, y compris la chromatographie liquide haute performance (HPLC), pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le peptide de contrôle de la compstatine subit principalement des réactions de substitution en raison de sa nature peptidique. La formation du pont disulfure est une réaction clé dans sa synthèse. De plus, il peut subir une hydrolyse en milieu acide ou basique, conduisant à la rupture des liaisons peptidiques .

Réactifs et conditions courants :

Réactions de substitution : Réactifs de couplage tels que DIC et HOBt.

Formation du pont disulfure : Agents oxydants tels que l'iode ou l'oxydation à l'air.

Hydrolyse : Conditions acides ou basiques, généralement en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Produits principaux : Le produit principal de ces réactions est le peptide cyclique de contrôle de la compstatine lui-même. L'hydrolyse peut conduire à la formation de fragments peptidiques plus petits .

4. Applications de recherche scientifique

Le peptide de contrôle de la compstatine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et la formation de peptides cycliques.

Biologie : Investigué pour son rôle dans la modulation du système du complément, qui fait partie de la réponse immunitaire.

Médecine : Montre un potentiel dans le traitement des maladies impliquant une dysrégulation du système du complément, telles que la dégénérescence maculaire liée à l'âge et l'hémoglobinurie paroxystique nocturne

Industrie : Utilisé dans le développement d'inhibiteurs du complément pour des applications thérapeutiques

5. Mécanisme d'action

Le peptide de contrôle de la compstatine exerce ses effets en se liant au composant central C3 du système du complément. Cette liaison empêche le clivage de C3 en ses fragments actifs C3a et C3b, inhibant ainsi l'activation en aval de la cascade du complément. L'inhibition de l'activation de C3 est cruciale pour empêcher la formation de complexes d'attaque membranaire et la réponse inflammatoire subséquente .

Composés similaires :

Eculizumab : Un anticorps anti-C5 qui inhibe le système du complément à un stade ultérieur par rapport à la compstatine.

Ravulizumab : Un autre anticorps anti-C5 avec un mécanisme similaire à celui de l'eculizumab.

Cp40 : Un dérivé de la compstatine avec des propriétés pharmacocinétiques améliorées.

Unicité : Le peptide de contrôle de la compstatine est unique en sa capacité à cibler le composant central C3, offrant une inhibition plus large du système du complément par rapport à des composés tels que l'eculizumab et le ravulizumab, qui ciblent C5. Cette inhibition plus large fait de la compstatine un candidat prometteur pour le traitement d'une gamme plus large de maladies à médiation par le complément .

Applications De Recherche Scientifique

Autoimmune and Inflammatory Diseases

Compstatin has shown promise in treating various autoimmune and inflammatory diseases. It has been evaluated in models of rheumatoid arthritis and systemic lupus erythematosus, where it effectively reduced complement-mediated tissue damage . The peptide's ability to inhibit complement activation has also been explored in conditions like multiple sclerosis and Alzheimer's disease .

Transplantation

In transplantation medicine, compstatin has been tested for its ability to prevent hyperacute rejection in xenotransplantation models. Studies demonstrated that compstatin significantly prolonged the survival of transplanted organs by inhibiting complement activation during the early phases of rejection .

Age-Related Macular Degeneration

Compstatin's clinical potential is highlighted by its evaluation in age-related macular degeneration (AMD). Clinical trials have been initiated to assess its efficacy in reducing complement-mediated damage in retinal tissues associated with AMD .

Research Applications

Compstatin serves as an invaluable tool for studying the complement system's role in various biological processes. Its specificity for human C3 allows researchers to dissect complement-related mechanisms in human diseases without interference from non-human complement systems.

Case Studies

- Xenograft Models : In porcine-to-human kidney perfusion models, compstatin significantly inhibited complement activation, leading to prolonged graft survival .

- Extracorporeal Circulation : In studies involving extracorporeal circuits, compstatin effectively inhibited the generation of C3a and sC5b-9 complexes, demonstrating its utility in preventing complement activation during surgical procedures .

- In Vitro Studies : Recent studies have designed new compstatin analogs that exhibit improved solubility and potency. These analogs were tested for their ability to inhibit complement activation in hemolytic assays and ELISAs, showing promising results that could lead to more effective therapies .

Structural Optimization

Research efforts have focused on optimizing compstatin's structure to enhance its therapeutic efficacy. Modifications such as N-terminal extensions and non-natural amino acids have been introduced to improve solubility and binding affinity while maintaining inhibitory activity against C3 .

Comparative Data on Compstatin Variants

| Peptide Variant | Binding Affinity (nM) | Inhibitory Activity | Solubility |

|---|---|---|---|

| Compstatin | 60-130 | High | Moderate |

| meW4A9 | <1 | Very High | Low |

| New Analog 1 | <1 | High | High |

| New Analog 2 | 10-20 | Moderate | Very High |

Mécanisme D'action

Compstatin control peptide exerts its effects by binding to the central component C3 of the complement system. This binding prevents the cleavage of C3 into its active fragments C3a and C3b, thereby inhibiting the downstream activation of the complement cascade. The inhibition of C3 activation is crucial in preventing the formation of membrane attack complexes and the subsequent inflammatory response .

Comparaison Avec Des Composés Similaires

Eculizumab: An anti-C5 antibody that inhibits the complement system at a later stage compared to compstatin.

Ravulizumab: Another anti-C5 antibody with a similar mechanism to eculizumab.

Cp40: A derivative of compstatin with enhanced pharmacokinetic properties.

Uniqueness: Compstatin control peptide is unique in its ability to target the central component C3, providing a broader inhibition of the complement system compared to compounds like eculizumab and ravulizumab, which target C5. This broader inhibition makes compstatin a promising candidate for treating a wider range of complement-mediated diseases .

Activité Biologique

Compstatin is a cyclic peptide that serves as a potent inhibitor of complement component C3, crucial in regulating the complement system, which plays a vital role in immune responses. The Compstatin control peptide is utilized primarily for experimental purposes, serving as a reference for studying the biological activity of Compstatin itself. This article delves into the biological activity of Compstatin and its control peptide, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Compstatin binds specifically to the complement component C3, inhibiting its activation and subsequent downstream effects. This inhibition prevents the cleavage of C3 into C3a and C3b, crucial mediators in the complement cascade. The binding mechanism is characterized by:

- Selective Binding : Compstatin exhibits a high affinity for primate C3 but does not bind effectively to lower mammalian species' C3 components .

- Biphasic Binding Kinetics : The interaction between Compstatin and primate C3 follows a biphasic model, indicating complex binding dynamics that are essential for its inhibitory function .

Comparative Efficacy

Compstatin’s efficacy varies across species. Studies have shown that it effectively inhibits human and non-human primate complements but fails to inhibit mouse or rat complements due to differences in the binding site structure .

Table 1: IC50 Values for Compstatin Across Different Species

| Species | IC50 (µM) | Binding Affinity (nM) |

|---|---|---|

| Human | 65 | 60-130 |

| Baboon | Varies | Similar to human |

| Mouse | >100 | No significant binding |

| Rat | >100 | No significant binding |

Research Findings

Recent studies have focused on enhancing the properties of Compstatin through structural modifications. For instance, new peptides derived from Compstatin have shown improved aqueous solubility and potency compared to the original peptide. Modifications at specific amino acid positions have yielded peptides with IC50 values significantly lower than those of previous iterations .

Table 2: Comparison of Modified Compstatin Peptides

| Peptide Name | Modifications | IC50 (µM) | Aqueous Solubility |

|---|---|---|---|

| meW4A9 | Positions 4 and 9 | 6 | Moderate |

| W4A9 | Positions 4 and 9 | 7 | Low |

| New Peptide 1 | N-terminal extension | 5 | High |

| New Peptide 2 | Non-natural amino acids at positions 4 & 9 | 4 | High |

Clinical Relevance

Compstatin has been evaluated in several clinical contexts, particularly concerning diseases characterized by complement dysregulation such as age-related macular degeneration (AMD) and autoimmune disorders. In preclinical models, Compstatin has demonstrated:

- Inhibition of Complement-Mediated Damage : In animal models of AMD, administration of Compstatin resulted in reduced retinal damage due to complement activation .

- Safety Profile : Studies involving non-human primates indicated that Compstatin is safe and effective at inhibiting complement activation without significant adverse effects .

Future Directions

The ongoing research aims to further refine Compstatin's structure to enhance its therapeutic potential. The introduction of non-natural amino acids has opened avenues for developing more potent analogs with better pharmacokinetic properties .

Propriétés

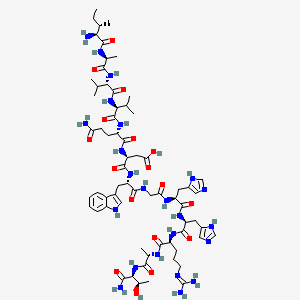

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZITDYWAOPDD-LSPMIEDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H101N23O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.